![molecular formula C11H9ClN2O2 B3054007 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione CAS No. 5759-76-2](/img/structure/B3054007.png)
3-benzyl-6-chloro-1H-pyrimidine-2,4-dione
Overview
Description
“3-benzyl-6-chloro-1H-pyrimidine-2,4-dione” is a chemical compound with the linear formula C11H9ClN2O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “3-benzyl-6-chloro-1H-pyrimidine-2,4-dione” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The benzyl and chloro groups are attached to this ring .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione (also known as 3-benzyl-6-chloropyrimidine-2,4(1H,3H)-dione), focusing on six unique applications:
Pharmaceutical Development
3-benzyl-6-chloro-1H-pyrimidine-2,4-dione has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to act as a scaffold for the synthesis of various bioactive molecules. Researchers have explored its use in creating antiviral, antibacterial, and anticancer agents due to its ability to interact with biological targets effectively .
Agricultural Chemistry
In agricultural chemistry, this compound has been investigated for its potential as a pesticide or herbicide. Its chemical properties make it a candidate for controlling pests and weeds, contributing to more sustainable agricultural practices. Studies have focused on its efficacy and environmental impact, aiming to develop safer and more effective agricultural chemicals .
Material Science
3-benzyl-6-chloro-1H-pyrimidine-2,4-dione is also of interest in material science for the development of new polymers and advanced materials. Its incorporation into polymer chains can enhance the properties of materials, such as thermal stability, mechanical strength, and resistance to degradation. This makes it valuable for applications in coatings, adhesives, and high-performance materials.
properties
IUPAC Name |
3-benzyl-6-chloro-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-6-10(15)14(11(16)13-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFWAEIVJCCLQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359091 | |
Record name | 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49664945 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5759-76-2 | |
Record name | 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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